(2-Ethylbenzo[d]thiazol-6-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
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Overview
Description
(2-Ethylbenzo[d]thiazol-6-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20N2O4S2 and its molecular weight is 416.51. The purity is usually 95%.
BenchChem offers high-quality (2-Ethylbenzo[d]thiazol-6-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Ethylbenzo[d]thiazol-6-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activity
Compounds containing the thiazole ring, such as the one in your compound, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-inflammatory Activity
Thiazole derivatives have shown anti-inflammatory activity comparable to that of standard ibuprofen drug . This suggests that your compound could potentially be used in the development of new anti-inflammatory drugs .
Antimicrobial Activity
Thiazole compounds have been found to have antimicrobial properties, making them useful in the fight against various bacterial and fungal infections .
Antitumor and Cytotoxic Activity
Some thiazole compounds have demonstrated potent effects on prostate cancer . This suggests that your compound could potentially be used in cancer treatment research .
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective effects . This means they could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Quorum Sensing Inhibitors
Compounds containing benzo[d]thiazole have been found to inhibit quorum sensing in bacteria . Quorum sensing is a method of bacterial communication, and inhibiting it can prevent bacteria from coordinating harmful behaviors, such as forming biofilms or producing virulence factors .
Drug Development
The thiazole ring is a common feature in many pharmaceuticals, including antimicrobial drug sulfathiazole, antiretroviral drug Ritonavir, antifungal drug Abafungin, and antineoplastic drugs Bleomycine and Tiazofurin . This suggests that your compound could potentially be used in the development of new drugs .
Dyes and Chemical Reaction Accelerators
Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . This suggests that your compound could potentially be used in these areas .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives likely interact with multiple targets in the body.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been found to inhibit certain enzymes, block receptors, or modulate biochemical pathways .
Biochemical Pathways
Thiazole derivatives have been found to modulate various biochemical pathways, leading to a range of biological effects . For example, some thiazole derivatives have been found to inhibit the synthesis of certain neurotransmitters, thereby affecting the functioning of the nervous system .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that they can induce various molecular and cellular changes .
properties
IUPAC Name |
(2-ethyl-1,3-benzothiazol-6-yl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-3-19-21-17-9-4-13(10-18(17)27-19)20(23)22-11-16(12-22)28(24,25)15-7-5-14(26-2)6-8-15/h4-10,16H,3,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYNEKCOKFUPGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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